molecular formula C15H27F3 B14233352 2-Methyl-5-(trifluoromethyl)tridec-4-ene CAS No. 821799-58-0

2-Methyl-5-(trifluoromethyl)tridec-4-ene

Cat. No.: B14233352
CAS No.: 821799-58-0
M. Wt: 264.37 g/mol
InChI Key: OKKZMRFPMWNDPM-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)tridec-4-ene is a chemical compound with the molecular formula C14H25F3 It is characterized by the presence of a trifluoromethyl group attached to a tridecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methyltridec-4-ene with a trifluoromethylating agent under controlled conditions

Industrial Production Methods

Industrial production of 2-Methyl-5-(trifluoromethyl)tridec-4-ene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)tridec-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)tridec-4-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-Methyl-5-(trifluoromethyl)tridec-4-ene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(difluoromethyl)tridec-4-ene
  • 2-Methyl-5-(chloromethyl)tridec-4-ene
  • 2-Methyl-5-(bromomethyl)tridec-4-ene

Uniqueness

2-Methyl-5-(trifluoromethyl)tridec-4-ene stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

821799-58-0

Molecular Formula

C15H27F3

Molecular Weight

264.37 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)tridec-4-ene

InChI

InChI=1S/C15H27F3/c1-4-5-6-7-8-9-10-14(15(16,17)18)12-11-13(2)3/h12-13H,4-11H2,1-3H3

InChI Key

OKKZMRFPMWNDPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCC(C)C)C(F)(F)F

Origin of Product

United States

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